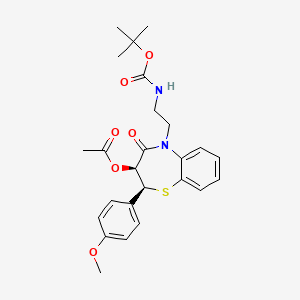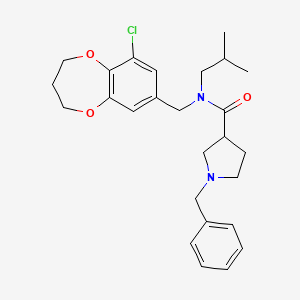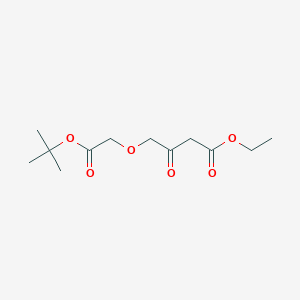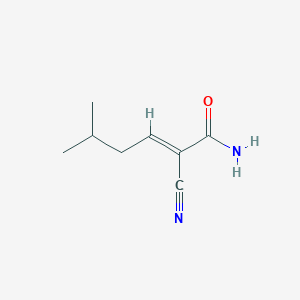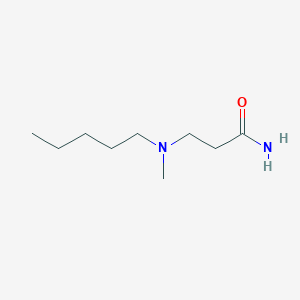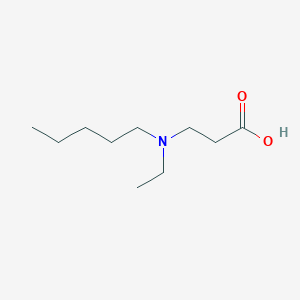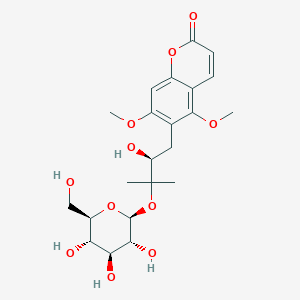
(-)-Toddalolactone 3'-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside is a naturally occurring compound found in various plant species. It is a glucoside derivative of toddalolactone, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside typically involves the glycosylation of toddalolactone with a suitable glucosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may include steps such as protection and deprotection of functional groups to ensure the selective formation of the desired glucoside.
Industrial Production Methods
Industrial production of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can provide a sustainable and scalable source of the compound, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The glucopyranoside moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its therapeutic potential, (-)-Toddalolactone 3’-O-beta-D-glucopyranoside is being investigated for its role in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and formulations for various industrial applications.
Mécanisme D'action
The mechanism of action of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin 3-O-beta-D-glucopyranoside: Known for its antioxidant and anti-inflammatory properties.
Kaempferol 3-O-beta-D-glucopyranoside: Exhibits antimicrobial and anticancer activities.
Isorhamnetin 3-O-beta-D-glucopyranoside: Has been studied for its neuroprotective effects.
Uniqueness
(-)-Toddalolactone 3’-O-beta-D-glucopyranoside stands out due to its unique structural features and diverse biological activities. Its specific glycosylation pattern and the presence of the toddalolactone moiety contribute to its distinct properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H30O11 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
6-[(2S)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C22H30O11/c1-22(2,33-21-19(28)18(27)17(26)14(9-23)32-21)15(24)7-11-12(29-3)8-13-10(20(11)30-4)5-6-16(25)31-13/h5-6,8,14-15,17-19,21,23-24,26-28H,7,9H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
Clé InChI |
YVMUBJPWZKUGBC-OOBAEQHESA-N |
SMILES isomérique |
CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


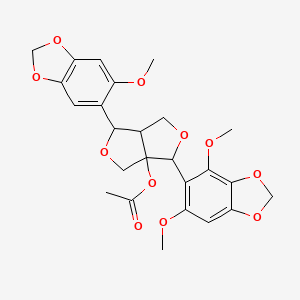

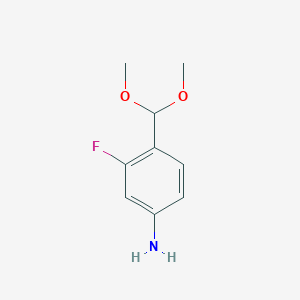




![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
